Home > Products > Screening Compounds P145230 > 2-(3-methyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
2-(3-methyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid - 946273-10-5

2-(3-methyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Catalog Number: EVT-6551539
CAS Number: 946273-10-5
Molecular Formula: C16H17N5O4
Molecular Weight: 343.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. It exhibited moderate antihyperglycemic activity compared to the standard antidiabetic drug Linagliptin in Oral Glucose Tolerance Tests (OGTT) []. (R)-40 also effectively improved the pathological state of Diet-Induced Obesity (DIO) mice [].
  • Relevance: (R)-40 shares a core structure with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, namely the 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine moiety. Both compounds are considered structurally related due to this shared core and their investigation within the context of DPP-IV inhibition [].

Linagliptin

  • Compound Description: Linagliptin is a marketed antidiabetic drug used as a standard comparator in evaluating the antihyperglycemic activity of novel DPP-IV inhibitors [].
  • Relevance: Although structurally distinct from 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, Linagliptin serves as a reference point for comparing the biological activity of structurally related compounds like (R)-40, highlighting the shared therapeutic target of DPP-IV inhibition [].

Alogliptin

  • Compound Description: Alogliptin is another marketed DPP-IV inhibitor. It, along with Linagliptin, provided the basis for pharmacophore hybridization and structural optimization strategies in the development of novel DPP-IV inhibitors like (R)-40 [].
  • Relevance: While Alogliptin might not be structurally identical to 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, its use in designing related compounds emphasizes the shared interest in the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine scaffold as a starting point for DPP-IV inhibitors [].

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This series of 1,3-dimethylxanthine derivatives, with a pyrazole ring at position 8, were synthesized and investigated for their antioxidant and anti-inflammatory properties []. Specifically, compounds with a phenylalyl radical at position 7 showed potent antioxidant activity, exceeding Trolox in inhibiting lipid peroxidation []. They also exhibited significant anti-inflammatory activity by inhibiting Soybean Lipoxygenase (LOX) [].
  • Relevance: These derivatives share the core 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, highlighting the versatility of this scaffold for exploring various biological activities through structural modifications [].

8-Bromotheophylline

  • Compound Description: 8-Bromotheophylline served as the starting material for synthesizing the series of methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates []. This indicates its role as a key synthetic precursor in generating structurally related compounds with potential antioxidant and anti-inflammatory activities [].
  • Relevance: 8-Bromotheophylline represents a simplified structure of 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, lacking the 3-methyl and 8-[(2-phenylethyl)amino] substituents. This structural similarity underscores the significance of systematic modifications on the core purine scaffold in exploring diverse biological profiles [].

Olomoucine

  • Compound Description: Olomoucine is a known cyclin-dependent kinase (CDK) inhibitor []. It served as a structural inspiration for designing a series of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide derivatives [].
  • Relevance: The structural similarity between Olomoucine and 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, particularly the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core, highlights its relevance in medicinal chemistry for developing compounds targeting various kinases [].
  • Compound Description: This series of compounds, inspired by the structure of Olomoucine, were synthesized and evaluated for their anticancer activity []. Many of these compounds displayed good to excellent inhibitory activity against the human breast cancer cell line MCF-7, comparable to the reference drug doxorubicin [].
  • Relevance: These derivatives, along with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, share the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core []. The presence of diverse substituents on this core structure emphasizes the potential for fine-tuning biological activity through structural modifications [].

1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g)

  • Compound Description: This series represents another set of Olomoucine analogues synthesized and evaluated for their anticancer activity []. These compounds were further utilized as precursors for synthesizing the thiazolo[2,3-f]purine-2,4-dione derivatives (11a-g and 12a-g), indicating their role as synthetic intermediates in developing structurally related compounds with potential anticancer properties [].
  • Relevance: These compounds, along with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, belong to the same family of 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine derivatives []. The structural variations around this core, especially the introduction of sulfur-containing linkers and substituted phenyl rings, showcase the exploration of chemical space around this core for modulating biological activities [].
  • Compound Description: These thiazolo[2,3-f]purine-2,4-dione derivatives were synthesized from the 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g) and evaluated for their anticancer activity []. Many compounds in this series exhibited good to excellent inhibitory activity against the human breast cancer cell line MCF-7 [].
  • Relevance: These derivatives share the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, highlighting the shared interest in this scaffold for anticancer drug discovery []. The introduction of the thiazole ring further expands the structural diversity and potentially contributes to the observed anticancer activity [].

3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione (13a-c and 14a-c)

  • Compound Description: This series represents a class of pyrido[2,3-d]pyrimidine-2,4-dione derivatives synthesized and evaluated for their anticancer activity []. The synthesis involved using 6-amino-3-(2-substituted benzyl)-1H-pyrimidine-2,4-dione as a starting material, demonstrating a different synthetic approach to generating structurally related compounds with potential anticancer properties [].
  • Relevance: Although structurally distinct from 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, these pyrido[2,3-d]pyrimidine-2,4-dione derivatives highlight the exploration of alternative heterocyclic scaffolds while maintaining a focus on developing anticancer agents []. The shared focus on substituted benzyl and pyrimidine moieties suggests a potential for overlapping structure-activity relationships with the target compound [].

Properties

CAS Number

946273-10-5

Product Name

2-(3-methyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

IUPAC Name

2-[3-methyl-2,6-dioxo-8-(2-phenylethylamino)purin-7-yl]acetic acid

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

InChI

InChI=1S/C16H17N5O4/c1-20-13-12(14(24)19-16(20)25)21(9-11(22)23)15(18-13)17-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,18)(H,22,23)(H,19,24,25)

InChI Key

AJRPMHKMPUXJKM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.